molecular formula C16H7F7N2S B3037267 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide CAS No. 477851-91-5

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide

Cat. No.: B3037267
CAS No.: 477851-91-5
M. Wt: 392.3 g/mol
InChI Key: ZHNUYLWTRDALHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine with 4-fluorophenyl thiol under specific conditions to form the desired sulfide compound . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl groups and fluorophenyl moiety can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine: A related compound with similar structural features but lacking the fluorophenyl sulfide moiety.

    4-Fluorophenyl sulfide derivatives: Compounds with similar sulfide groups but different core structures.

Uniqueness

The uniqueness of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide lies in its combination of trifluoromethyl-substituted naphthyridine and fluorophenyl sulfide, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-fluorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F7N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUYLWTRDALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F7N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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